![molecular formula C15H19NOS B14220519 [2-(2,6-Diethylphenyl)-4-methyl-1,3-thiazol-5-yl]methanol CAS No. 832155-14-3](/img/structure/B14220519.png)
[2-(2,6-Diethylphenyl)-4-methyl-1,3-thiazol-5-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(2,6-Diethylphenyl)-4-methyl-1,3-thiazol-5-yl]methanol is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a thiazole ring substituted with a 2,6-diethylphenyl group and a hydroxymethyl group at the 5-position.
Métodos De Preparación
The synthesis of [2-(2,6-Diethylphenyl)-4-methyl-1,3-thiazol-5-yl]methanol typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-diethylphenylamine and 4-methylthiazole.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to deprotonate the starting materials.
Formation of the Thiazole Ring: The 2,6-diethylphenylamine reacts with 4-methylthiazole in the presence of a suitable catalyst, such as palladium on carbon, to form the thiazole ring.
Hydroxymethylation: The final step involves the introduction of the hydroxymethyl group at the 5-position of the thiazole ring. This is typically achieved using formaldehyde and a reducing agent such as sodium borohydride.
Análisis De Reacciones Químicas
[2-(2,6-Diethylphenyl)-4-methyl-1,3-thiazol-5-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding thiazolidine derivative using reducing agents like lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Aplicaciones Científicas De Investigación
[2-(2,6-Diethylphenyl)-4-methyl-1,3-thiazol-5-yl]methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of [2-(2,6-Diethylphenyl)-4-methyl-1,3-thiazol-5-yl]methanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in key biological processes.
Pathways: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.
Comparación Con Compuestos Similares
[2-(2,6-Diethylphenyl)-4-methyl-1,3-thiazol-5-yl]methanol can be compared with other similar compounds, such as:
[2-(2,6-Diethylphenyl)-4-phenyl-1,3-oxazol-5-yl]methanol: This compound has a similar structure but contains an oxazole ring
Propiedades
Número CAS |
832155-14-3 |
|---|---|
Fórmula molecular |
C15H19NOS |
Peso molecular |
261.4 g/mol |
Nombre IUPAC |
[2-(2,6-diethylphenyl)-4-methyl-1,3-thiazol-5-yl]methanol |
InChI |
InChI=1S/C15H19NOS/c1-4-11-7-6-8-12(5-2)14(11)15-16-10(3)13(9-17)18-15/h6-8,17H,4-5,9H2,1-3H3 |
Clave InChI |
AJBZFDOWAVHQHH-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=CC=C1)CC)C2=NC(=C(S2)CO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methanesulfonamide, N-[5-(methylamino)-2-thiazolyl]-](/img/structure/B14220449.png)
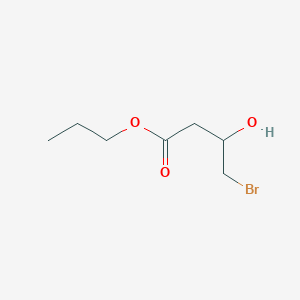
![6-[(2-hydroxyacetyl)amino]-N-phenylhexanamide](/img/structure/B14220462.png)
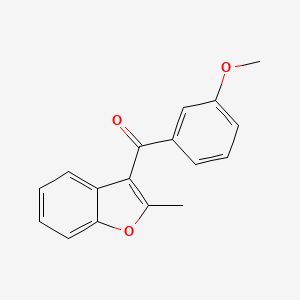

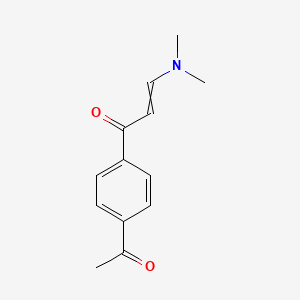
![2-Chloro-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzaldehyde](/img/structure/B14220478.png)
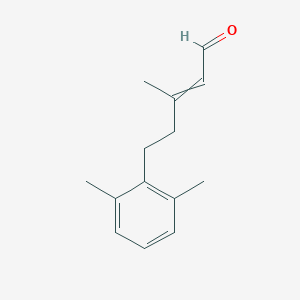
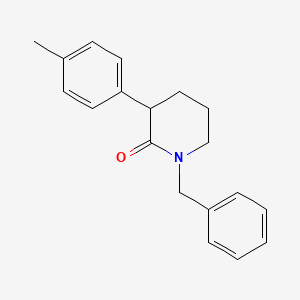

![1-{2-[Dibenzyl(bromo)stannyl]ethenyl}cycloheptan-1-ol](/img/structure/B14220500.png)
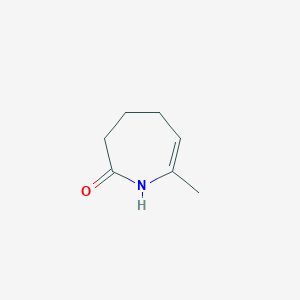
![Pyrazolo[1,5-a]pyrimidine-3-carbonitrile, 5,7-dichloro-6-(3-thienyl)-](/img/structure/B14220515.png)
